アセチルテトラペプチド-9

概要

説明

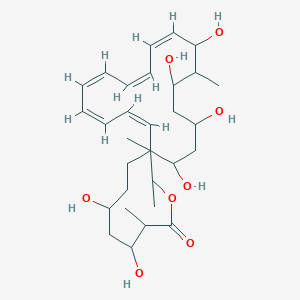

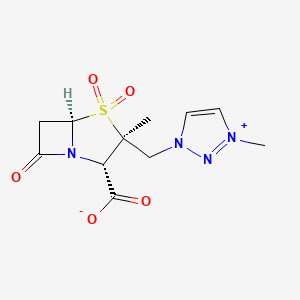

Acetyl Tetrapeptide-9 is a synthetic peptide that mimics Lumican’s matrikine function regulating fibroblast activities . It stimulates the skin’s natural regeneration mechanisms, making it look and feel young . The peptide sequence is Ac-Gln-Asp-Val-His-OH .

Synthesis Analysis

Acetyl Tetrapeptide-9 stimulates the synthesis of lumican and collagen I to increase the quality of the dermal extracellular matrix . It also boosts the synthesis of both syndecan-1 and collagen XVII in keratinocytes to reinforce global skin cohesion .Molecular Structure Analysis

The molecular formula of Acetyl Tetrapeptide-9 is C22H33N7O9 . Its exact mass is 539.23 and its molecular weight is 539.540 .Chemical Reactions Analysis

Acetyl Tetrapeptide-9 is a synthetic signal peptide . It stimulates the synthesis of lumican in vitro .Physical And Chemical Properties Analysis

The density of Acetyl Tetrapeptide-9 is 1.4±0.1 g/cm3 . Its boiling point is 1169.0±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C .科学的研究の応用

アセチルテトラペプチド-9:科学研究におけるアプリケーションの包括的な分析:

アンチエイジングと肌の再生

This compoundは、コラーゲン繊維の機能を最適化する能力により、そのアンチエイジング特性で知られています。 線維芽細胞上の特定の受容体に結合し、ルミカンとコラーゲンI型の産生を促進し、その結果、肌の再生と繊維の再編成が起こります 。このペプチドは、アンチエイジングアプリケーションに最適な成分であり、肌の若返りに対する科学的に証明された効果を提供します。

肌の全体的な結合の強化

This compoundは、コラーゲン合成に対する効果に加えて、ケラチノサイトにおけるシンデカン-1とコラーゲンXVIIの合成も促進します。 この作用により、肌全体の結合が強化され、より引き締まった、より弾力のある肌の構造が得られます 。

肌のざらつきと複雑さの軽減

This compoundの適用は、肌のざらつきと複雑さの減少に関連付けられています。 これは、より滑らかな肌の質感を生み出し、肌の表面の外観を改善することを目的とした化粧品製剤において特に有益です 。

深いしわの面積の減少

This compoundの注目すべき効果の1つは、深いしわの占める面積を減らす能力です。 この特性は、アンチエイジングのスキンクリーム製品で非常に高く評価されており、より若々しい肌の色合いを実現するために役立ちます 。

肌色の改善

This compoundの使用は、肌のトーンの向上と関連付けられており、これはより健康的な、より活気に満ちた肌を示しています。 この改善は、ペプチドがコラーゲン構造と肌の水分レベルに与える影響による可能性が高いです 。

創傷治癒における潜在的な応用

検索結果には明示されていませんが、コラーゲン合成と肌の構造に影響を与えるthis compoundのようなペプチドは、創傷治癒の研究において潜在的な応用範囲を持つ可能性があります。コラーゲン産生を促進し、ECMの質を高めることで、より迅速で効果的な創傷修復プロセスに貢献できる可能性があります。

これらのアプリケーションは、皮膚科学とスキンケアに関連するさまざまな科学研究分野におけるthis compoundの汎用性と可能性を強調しています。

INCI Guide - Acetyl Tetrapeptide-9 MDPI - Topical Peptide Treatments with Effective Anti-Aging Results MDPI - Topical Peptide Treatments with Effective Anti-Aging Results Cosmetic Science Technology - Counteracting Ageing Phenomena by New Pure Tetrapeptides

作用機序

Target of Action

Acetyl Tetrapeptide-9, also known as Dermican LS 9837 or N-Acetyl-gln-asp-val-his, primarily targets Lumican , a specific proteoglycan . Proteoglycans are small protein-sugar complexes that are crucial for the effective organization of collagen fibers and the extracellular matrix . Lumican binds to collagen, connecting its molecules, decreasing the gap between them, and forming functional fibers .

Mode of Action

Acetyl Tetrapeptide-9 mimics Lumican’s matrikine function, which regulates fibroblast activities . By binding to specific receptors on the fibroblast membrane, it boosts the production of Lumican and Collagen type 1 . This leads to a scientifically proven skin regeneration and fiber reorganization effect .

Biochemical Pathways

The primary biochemical pathway influenced by Acetyl Tetrapeptide-9 involves the metabolism of Lumican . Lumican plays a vital role in ensuring the optimal stability of the extracellular matrix, both by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .

Result of Action

The action of Acetyl Tetrapeptide-9 results in skin regeneration and fiber reorganization . Clinical studies have confirmed that skin becomes thicker and firmer after four months of treatment with a preparation containing this peptide . It leads to a unique anti-aging effect that uses the metabolism of Lumican to improve the skin’s firmness and suppleness .

Action Environment

It is also recommended to store the compound at room temperature, protected from light, moisture, and heat .

Safety and Hazards

将来の方向性

Acetyl Tetrapeptide-9 is a promising ingredient for anti-aging applications . It has a unique mechanism of action that leads to a strong anchoring of the collagen fibrils and a better way to restore the skin’s youthful appearance . Future research may focus on further understanding its effectiveness and developing new treatments .

生化学分析

Biochemical Properties

Acetyl Tetrapeptide-9 plays a crucial role in biochemical reactions, particularly in the regulation of fibroblast activities . It mimics the function of Lumican, a proteoglycan that is essential for the effective organization of collagen fibers and the extracellular matrix . By binding to specific receptors on the fibroblast membrane, Acetyl Tetrapeptide-9 boosts the production of Lumican and Collagen type 1 .

Cellular Effects

Acetyl Tetrapeptide-9 has profound effects on various types of cells and cellular processes. It stimulates the skin’s natural regeneration mechanisms, leading to a scientifically proven skin regeneration and fiber reorganization effect . A clinical study has confirmed that skin is thicker and firmer after four months of treatment with a preparation containing Acetyl Tetrapeptide-9 .

Molecular Mechanism

The molecular mechanism of action of Acetyl Tetrapeptide-9 involves its interaction with specific receptors on the fibroblast membrane . This interaction stimulates the production of Lumican and Collagen type 1, leading to improved skin firmness and suppleness .

Temporal Effects in Laboratory Settings

In laboratory settings, Acetyl Tetrapeptide-9 has been shown to stimulate the synthesis of lumican and collagen I, thereby enhancing the quality of the dermal extracellular matrix .

Metabolic Pathways

Acetyl Tetrapeptide-9 influences the metabolism of a specific proteoglycan, Lumican . Lumican plays a crucial role in ensuring the optimal stability of the extracellular matrix by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .

特性

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZANUZIBYJBIN-XSWJXKHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239151 | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928006-50-2 | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL TETRAPEPTIDE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)

![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)

![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)

![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)

![4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid](/img/structure/B1664279.png)